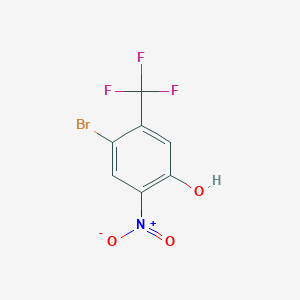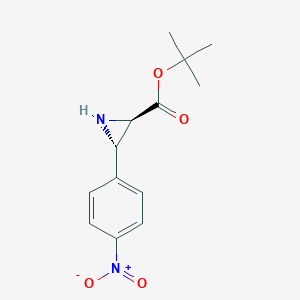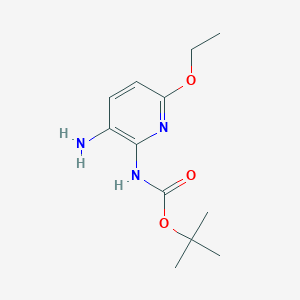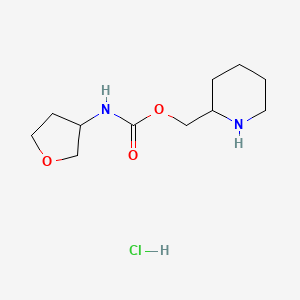
piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride
Descripción general
Descripción
“Piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O3. It is a compound that has been documented in various scientific resources .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H20N2O3.ClH/c14-11(13-10-4-6-15-7-10)16-8-9-3-1-2-5-12-9;/h9-10,12H,1-8H2,(H,13,14);1H .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 264.75 g/mol. It is typically stored at room temperature and is available in powder form .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : Compounds derived from piperidin-2-ylmethyl structures have been synthesized and analyzed for antimicrobial properties. For instance, (Khalid et al., 2016) studied the synthesis of N-substituted derivatives exhibiting moderate to significant antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Antimicrobial Evaluation of Piperidine Derivatives : Another study by (Ovonramwen et al., 2019) synthesized a piperidine derivative and assessed its in vitro antimicrobial activities, revealing moderate effectiveness against various bacterial strains (Ovonramwen et al., 2019).
Anticholinergic and Antispasmodic Activity
- Anticholinergic Activity of Piperidine Derivatives : Research by (Sugai et al., 1984) on 4-acyloxy-1-(1,3-dioxolan-2-ylmethyl) piperidines and their quaternary salts revealed moderate anticholinergic activities, particularly in the trans-isomers (Sugai et al., 1984).
- Spasmolytic Activities : Another study by (Sugai et al., 1984) on similar compounds indicated significant papaverine-like and/or atropine-like activities, which are relevant for their spasmolytic properties (Sugai et al., 1984).
Anticancer Activity
- Antiproliferative Effects : A study on 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline analogues by (Harishkumar et al., 2018) demonstrated considerable growth inhibition in various human cancer cell lines, indicating potential applications in cancer therapy (Harishkumar et al., 2018).
Neuropharmacological Activity
- GABA Uptake Inhibitors : The synthesis and evaluation of piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors was explored in a study by (Zhang et al., 2007). Some compounds showed significant inhibitory activities, making them relevant for neuropharmacological applications (Zhang et al., 2007).
Chemical Synthesis and Structural Analysis
- Synthesis and Characterization : Research into the chemical synthesis and characterization of various piperidine derivatives, like those by (Corkran et al., 2013) and (Robinson et al., 2011), provide insights into the structural and reactivity aspects of these compounds, which are essential for their diverse applications (Corkran et al., 2013), (Robinson et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
piperidin-2-ylmethyl N-(oxolan-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c14-11(13-10-4-6-15-7-10)16-8-9-3-1-2-5-12-9;/h9-10,12H,1-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGVPDLAHVSVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)COC(=O)NC2CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803612-17-0 | |
| Record name | Carbamic acid, N-(tetrahydro-3-furanyl)-, 2-piperidinylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



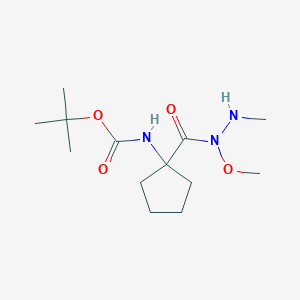
![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
![Tert-Butyl 3-Hydroxy-3-Phenyl-8-Azabicyclo[3.2.1]Octane-8-Carboxylate](/img/structure/B1382736.png)

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)
